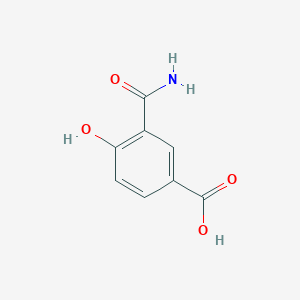

3-Carbamoyl-4-hydroxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Derivatives Research

Substituted benzoic acid derivatives form a cornerstone of modern chemical and pharmaceutical research. The addition of various functional groups to the basic benzoic acid structure can dramatically alter a molecule's biological activity and physical characteristics. These derivatives have been investigated for a wide array of applications, including as enzyme inhibitors, antimicrobial agents, and antioxidants. mdpi.comnih.govontosight.ai For instance, novel benzoic acid derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.gov

The presence of both a hydroxyl and a carbamoyl (B1232498) group on the benzene (B151609) ring of 3-Carbamoyl-4-hydroxybenzoic acid suggests potential for diverse chemical interactions, including hydrogen bonding and coordination with metal ions. These features are often sought after in the design of new therapeutic agents and functional materials. Research into related hydroxybenzoic acids has demonstrated their significant biological properties, which are often attributed to the phenolic hydroxyl group. ontosight.ai

Historical Perspectives on Carbamoyl-Substituted Hydroxybenzoic Acids

The history of carbamoyl-substituted hydroxybenzoic acids is intertwined with the broader development of organic synthesis and medicinal chemistry. While specific historical accounts detailing the initial synthesis or discovery of this compound are scarce in readily available literature, the synthesis of related compounds has been a subject of interest for decades. For example, its isomer, 4-carbamoylbenzoic acid, is recognized as a dicarboxylic acid monoamide derived from terephthalic acid. nih.gov

The exploration of this class of compounds has often been driven by the search for new pharmaceuticals. A patent for glucagon (B607659) antagonists/inverse agonists lists this compound, indicating its consideration in drug discovery programs. google.com The methods for synthesizing such molecules typically involve multi-step reactions, starting from more common benzoic acid precursors. The lack of extensive early literature specifically on this compound suggests it may have been historically a more niche compound compared to its isomers or other more biologically active benzoic acid derivatives.

Current Research Trajectories and Emerging Avenues

Current research on this compound appears to be limited, with much of the focus being on its isomers and other related derivatives. Chemical suppliers list it as a commercially available compound, suggesting its use as a building block in the synthesis of more complex molecules. chemscene.comadventchembio.com While direct synthesis routes for this compound are not well-documented in prominent research articles, plausible synthetic pathways can be inferred from the chemistry of related compounds. vulcanchem.com

The future research avenues for this compound could lie in several areas. Its structure suggests potential for investigation as a ligand in coordination chemistry, where the carbamoyl and hydroxyl groups could form stable complexes with various metal ions. Furthermore, given the diverse biological activities of substituted benzoic acids, a systematic screening of this compound for various pharmacological activities, such as antimicrobial, antifungal, or enzyme inhibitory effects, could unveil previously unknown properties. The study of its solid-state properties and potential for polymorphism could also be of interest in materials science.

The unexpected formation of complex molecules from related benzoic acid derivatives in recent studies highlights the rich and sometimes unpredictable chemistry of this class of compounds, suggesting that further investigation into the reactivity of this compound could lead to novel chemical transformations and the discovery of new molecular architectures. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO4 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

3-carbamoyl-4-hydroxybenzoic acid |

InChI |

InChI=1S/C8H7NO4/c9-7(11)5-3-4(8(12)13)1-2-6(5)10/h1-3,10H,(H2,9,11)(H,12,13) |

InChI Key |

BRGDIYYHLQNVLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Carbamoyl 4 Hydroxybenzoic Acid

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the key functional groups onto a pre-existing benzoic acid framework in a minimal number of steps. These methods often rely on controlling the regioselectivity of aromatic substitution reactions.

Regioselective Carbamoylation Reactions

A primary direct strategy involves the carbamoylation of 4-hydroxybenzoic acid. In this electrophilic aromatic substitution, the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the starting material exert competing directing effects. The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The powerful activating nature of the hydroxyl group preferentially directs the incoming electrophile to the positions ortho to it (C3 and C5).

Therefore, the direct carbamoylation of 4-hydroxybenzoic acid can theoretically yield the desired 3-carbamoyl-4-hydroxybenzoic acid. The reaction typically involves an activated carbamoylating agent. While specific literature for this exact transformation is sparse, principles from similar reactions, such as the regioselective carbamoylation of complex phenols, can be applied. nih.gov For instance, the use of N,N-disubstituted carbamoyl (B1232498) chlorides in the presence of a base is a common method. nih.gov

Table 1: Hypothetical Conditions for Regioselective Carbamoylation

| Reagent/Condition | Role/Purpose | Rationale/Reference |

| 4-Hydroxybenzoic Acid | Starting Material | The foundational structure for functionalization. |

| Carbamoyl Chloride | Carbamoylating Agent | Provides the -CONH₂ group. wikipedia.org |

| Triethylamine (Et₃N) | Base | Activates the phenolic hydroxyl group and scavenges HCl byproduct. nih.gov |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Acts as a nucleophilic catalyst to enhance the reaction rate. nih.gov |

| Aprotic Solvent (e.g., THF, DCM) | Reaction Medium | Solubilizes reactants without interfering with the reaction. |

Challenges in this approach include potential side reactions such as O-carbamoylation of the hydroxyl group or polymerization. Careful control of reaction conditions is crucial to favor C-carbamoylation at the desired C3 position.

Controlled Hydroxylation Strategies

An alternative direct approach is the controlled hydroxylation of 3-carbamoylbenzoic acid. This strategy requires the selective introduction of a hydroxyl group at the C4 position, which is ortho to the carbamoyl group and meta to the carboxyl group.

Modern methods for the ortho-hydroxylation of substituted benzoic acids offer a potential route. For example, iron-catalyzed hydroxylation using hydrogen peroxide has been shown to effectively hydroxylate benzoic acids at the ortho position under mild conditions. rsc.org Applying this method to 3-carbamoylbenzoic acid could potentially yield the target molecule.

Another advanced technique is the photoinduced, copper-catalyzed decarboxylative hydroxylation, which converts benzoic acids into phenols. nih.govresearchgate.net However, this method would not be suitable for this specific transformation as it removes the essential carboxyl group. The key is the selective C-H activation and subsequent hydroxylation at the C4 position.

Functional Group Interconversions for Targeted Synthesis

Functional group interconversion (FGI) represents a powerful strategy for the targeted synthesis of this compound from a closely related precursor. fiveable.mesolubilityofthings.com This involves transforming an existing functional group on the aromatic ring into either the carbamoyl or the hydroxyl moiety.

Key FGI transformations relevant to this synthesis include:

Hydrolysis of a Nitrile: A precursor such as 3-cyano-4-hydroxybenzoic acid can be subjected to acidic or basic hydrolysis to convert the nitrile group (-CN) into a carbamoyl group (-CONH₂). This is a well-established transformation in organic synthesis. libretexts.org

Diazotization of an Amine: Starting with 3-amino-4-hydroxybenzoic acid, the amino group (-NH₂) can be converted into a diazonium salt (-N₂⁺) using nitrous acid. Subsequent hydrolysis of the diazonium salt can introduce a hydroxyl group. youtube.com While this is more commonly used to replace an amine with a hydroxyl, it highlights the versatility of FGI. For this specific target, converting 3-amino-4-hydroxybenzoic acid to the target would require converting the amine to the carbamoyl group, perhaps via a multi-step sequence.

Multistep Synthetic Routes to this compound and Precursor Compounds

Multistep syntheses build the molecule sequentially, allowing for greater control over the placement of functional groups by using precursors where the regiochemistry is already defined.

Preparation of Key Substituted Benzoic Acid Intermediates

The success of a multistep synthesis hinges on the efficient preparation of key intermediates. A critical precursor for this compound is 3-amino-4-hydroxybenzoic acid, as the amino group provides a handle for conversion to the carbamoyl group.

A documented synthesis for 3-amino-4-hydroxybenzoic acid starts from 3-nitro-4-chlorobenzoic acid. google.com The process involves two main steps:

Nucleophilic Aromatic Substitution: The chloro group is displaced by a hydroxyl group using sodium hydroxide (B78521) at an elevated temperature to yield 3-nitro-4-hydroxybenzoic acid.

Reduction of the Nitro Group: The nitro group of 3-nitro-4-hydroxybenzoic acid is then reduced to an amino group, commonly through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com

Table 2: Synthesis of 3-Amino-4-hydroxybenzoic Acid Intermediate google.com

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 3-Nitro-4-chlorobenzoic acid | 1. NaOH(aq), 100-105°C2. Mineral Acid (e.g., HCl) to pH 1-2 | 3-Nitro-4-hydroxybenzoic acid | ~99% |

| 2 | 3-Nitro-4-hydroxybenzoic acid | H₂, Pd/C catalyst, 95-100°C, 0.5-1.5 MPa | 3-Amino-4-hydroxybenzoic acid | High |

Other important precursors include 4-hydroxybenzoic acid, which can be synthesized via the Kolbe-Schmitt reaction of potassium phenoxide or the diazotization of 4-aminobenzoic acid (PABA), followed by hydrolysis. youtube.comorgsyn.org

Introduction of the Carbamoyl Moiety through Advanced Reagents

Once a suitable intermediate like 3-amino-4-hydroxybenzoic acid or 4-hydroxybenzoic acid is prepared, the final step is the introduction of the carbamoyl group. Modern synthetic methods offer a range of reagents for this purpose.

From Phenols: The direct conversion of the phenolic hydroxyl group in 4-hydroxybenzoic acid to a carbamoyl group is challenging but can be attempted using reagents like carbamoyl chlorides or isocyanates. wikipedia.org However, controlling regioselectivity remains a key issue.

From Amines: Converting the amino group of 3-amino-4-hydroxybenzoic acid to a carbamoyl group is a more plausible route. This can be achieved through various methods, although it is not a direct, single-step conversion. One conceptual pathway involves protecting the other functional groups, converting the amine to an isocyanate, and then reacting it with ammonia (B1221849).

Advanced Carbamoylating Agents: Modern reagents have been developed for efficient carbamoylation. Carbamoylimidazolium salts, for example, act as effective N,N-disubstituted carbamoylating agents for various nucleophiles. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions using isonitriles have emerged as a method for the late-stage installation of carbamoyl groups on aromatic systems. acs.org

Table 3: Comparison of Selected Carbamoylating Reagents

| Reagent Class | Example | Mechanism/Use | Advantages |

| Carbamoyl Chlorides | Dimethylcarbamoyl chloride | Electrophilic reagent for reaction with nucleophiles (e.g., phenols, amines). wikipedia.org | Readily available and reactive. |

| Isocyanates | Phenyl isocyanate | Reacts with alcohols/phenols to form carbamates. | High reactivity towards nucleophiles. |

| Imidazolium Salts | Carbamoylimidazolium salts | Highly reactive carbamoylating agents due to the 'imidazolium' effect. organic-chemistry.org | High yields, often no purification needed. |

| Organometallic | Isonitriles (with Pd catalyst) | Pd-catalyzed cross-coupling for C-H functionalization to install carbamoyl groups. acs.org | Enables late-stage functionalization. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. The synthesis of this compound can be designed to be more sustainable by adhering to these principles.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For instance, employing a recyclable Pd/C catalyst for the nitro group reduction is a key green strategy, significantly reducing the waste generated compared to using tin(II) chloride. google.comsnu.ac.kr

Use of Safer Chemicals: A primary goal is to avoid highly toxic reagents. Traditional carbamate (B1207046) synthesis often involved hazardous materials like phosgene (B1210022) or isocyanates. nih.govnih.gov Green methodologies prioritize safer alternatives such as urea (B33335) or using CO₂ as a C1 source, mediated by reagents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). organic-chemistry.orgnih.gov

Renewable Feedstocks: A frontier in green chemistry is the use of bio-based starting materials. Research has demonstrated the production of the precursor, 3-amino-4-hydroxybenzoic acid, from sugars using engineered microorganisms like Corynebacterium glutamicum. nih.gov This biosynthetic pathway, which uses enzymes to form the aromatic ring from primary metabolites, represents a significant step towards a sustainable manufacturing process. nih.gov

Table 2: Application of Green Chemistry Principles

| Principle | Application in Synthesis | Benefit | Source |

|---|---|---|---|

| Catalysis | Use of Pd/C for hydrogenation instead of SnCl₂. | Recyclable catalyst, reduced metal waste. | google.com |

| Safer Reagents | Using urea or CDI for carbamoylation. | Avoids toxic phosgene and isocyanates. | organic-chemistry.orgnih.govnih.gov |

| Renewable Feedstocks | Biosynthesis of the 3-amino-4-hydroxybenzoic acid precursor. | Utilizes sugars instead of petrochemicals. | nih.gov |

| Waste Prevention | One-pot synthesis strategies. | Reduces solvent use and energy for purification. | organic-chemistry.org |

Catalytic Approaches in the Synthesis of Carbamoyl-Hydroxybenzoic Acids

Catalysis is a cornerstone of efficient and selective organic synthesis. For the preparation of carbamoyl-hydroxybenzoic acids, catalytic methods are crucial for both the formation of the amine precursor and the subsequent carbamoylation.

For the synthesis of the 3-amino-4-hydroxybenzoic acid intermediate, catalytic hydrogenation is the preferred method. The use of heterogeneous catalysts, particularly palladium supported on carbon (Pd/C), allows for high conversion rates and selectivity under manageable conditions of temperature and pressure. acs.org The key advantage is the ease of separation of the solid catalyst from the liquid product mixture, which facilitates purification and allows for the catalyst to be reused, aligning with principles of green and sustainable chemistry. google.com

For the carbamoylation step, several catalytic systems have been developed to avoid harsh reagents.

Indium Triflate (In(OTf)₃): This Lewis acid has been shown to effectively catalyze the synthesis of primary carbamates from alcohols and urea. The methodology is also applicable to the N-carbamoylation of amines, offering an eco-friendly route using urea as a carbonyl source. organic-chemistry.org

Copper-based Catalysts: A nano-scale catalyst comprising copper supported on salicylaldehyde-modified chitosan (B1678972) (Cu@Sal-CS) has been developed for the oxidative coupling of various compounds with amides to produce carbamates. This method benefits from being green, efficient, and utilizing a recoverable catalyst. nih.gov

Palladium-catalyzed Cross-Coupling: Advanced methods include the palladium-catalyzed cross-coupling of thianthrenium salts with isonitriles to introduce carbamoyl functionalities. This approach demonstrates the power of modern catalysis to form complex functional groups under controlled conditions. acs.org

Table 3: Catalytic Systems for Carbamoylation

| Catalyst System | Reactants | Reaction Type | Key Features | Source |

|---|---|---|---|---|

| Indium Triflate | Amine + Urea | Carbamoylation | Eco-friendly carbonyl source, good to excellent yields. | organic-chemistry.org |

| Cu@Sal-CS | Phenols + Amides | Oxidative C-N Coupling | Green, recoverable catalyst, high yields, microwave acceleration. | nih.gov |

| Palladium / Isonitrile | Aryl Thianthrenium Salt + Isonitrile | Cross-Coupling | Late-stage functionalization, forms carbamoyl group. | acs.org |

Chemical Reactivity and Transformation Pathways of 3 Carbamoyl 4 Hydroxybenzoic Acid

Acid-Base Equilibria and Proton Transfer Phenomena

3-Carbamoyl-4-hydroxybenzoic acid possesses two acidic protons: one on the carboxylic acid group and another on the phenolic hydroxyl group. The carboxylic acid is the more acidic of the two. The acidity of substituted benzoic acids is influenced by the electronic effects of their substituents. quora.com The pKa value for benzoic acid is 4.20, while for p-Hydroxybenzoic acid it is 4.48. oup.com The hydroxyl group is an electron-donating group through resonance, which destabilizes the carboxylate anion and makes the acid weaker. Conversely, the carbamoyl (B1232498) group is electron-withdrawing, which would stabilize the conjugate base and increase acidity. The precise pKa of this compound would depend on the net effect of these two substituents.

The study of related molecules like 3-hydroxybenzoic acid and 4-hydroxybenzoic acid using time-resolved laser-induced fluorescence spectroscopy has shown that excited-state proton transfer can occur in aqueous media. nih.gov These studies reveal complex reactions and the formation of new species that exist only in the excited state. nih.gov

Table 1: pKa Values of Related Benzoic Acid Derivatives

| Compound | pKa Value |

|---|---|

| Benzoic acid | 4.20 oup.com |

| o-Hydroxybenzoic acid | 2.97 oup.com |

| m-Hydroxybenzoic acid | 4.06 oup.com |

| p-Hydroxybenzoic acid | 4.48 oup.com |

This interactive table provides pKa values for comparison. Data sourced from NIST. oup.com

Derivatization Reactions of the Carboxyl Group

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions like esterification and amidation.

The carboxyl group of this compound can be converted into an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com Another established process for preparing esters of hydroxybenzoic acids involves reacting the acid with a halogenated compound, such as an alkyl halide, in a homogeneous liquid phase with a nonquaternizable tertiary amine as a catalyst. google.com This method helps to minimize competing side reactions like the O-alkylation of the phenolic hydroxyl group. google.com The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as dimethylaminopyridine (DMAP) is another effective method for esterification. jocpr.com The existence of esters like methyl 3-carbamoyl-4-hydroxybenzoate is confirmed in chemical supplier catalogs. sigmaaldrich.com

Table 2: Overview of Esterification Methods for Hydroxybenzoic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst | Reversible reaction, often requiring removal of water to drive to completion. youtube.com |

| Alkylation | Alkyl Halide, Tertiary Amine | Conducted in a homogeneous liquid phase to improve yield and reduce O-alkylation. google.com |

This interactive table summarizes common methods for esterifying hydroxybenzoic acids.

The carboxylic acid functional group can be transformed into an amide. Direct conversion can be achieved by reacting the carboxylic acid with an amine at high temperatures, which generates water as a byproduct. youtube.com However, to avoid harsh conditions, various coupling reagents can be employed to activate the carboxylic acid. youtube.com One such method involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in good yields. nih.gov Biocatalytic routes also exist, where the carboxylic acid is first activated by attachment to coenzyme A (CoA), forming a reactive thioester intermediate that then readily reacts with an amine to form the amide bond. jmb.or.kr

Table 3: Selected Methods for Amide Synthesis from Carboxylic Acids

| Method | Reagents/Catalyst | Description |

|---|---|---|

| Direct Thermal Condensation | Amine, Heat | Involves heating a carboxylic acid and an amine, driving off water. youtube.comlibretexts.org |

| Titanium-mediated Condensation | Amine, TiCl₄, Pyridine | A one-pot procedure performed at elevated temperatures (e.g., 85 °C). nih.gov |

This interactive table outlines different approaches to forming amides from carboxylic acids.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group and the aromatic ring it is attached to are also sites of significant reactivity.

The hydroxyl group is a strong activating group and, along with the carbamoyl group, directs incoming electrophiles to the positions ortho and para to itself. Given the substitution pattern of this compound, the available positions on the ring are at C-2, C-5, and C-6. The hydroxyl group at C-4 strongly activates the ortho positions (C-3 and C-5). The carbamoyl group at C-3 is a deactivating meta-director. The net effect typically results in substitution at the positions most activated by the powerful hydroxyl group.

An example of electrophilic substitution on a related molecule is the Friedel-Crafts alkylation of 4-hydroxybenzoic acid in the presence of an acid, which can yield 4-hydroxy-3,5-diisopropylbenzoic acid. google.com The reaction conditions can be controlled to manage the degree of alkylation. google.com Halogenation is another common electrophilic aromatic substitution. The bromination of methyl p-hydroxybenzoate, for instance, can yield methyl 3-bromo-4-hydroxybenzoate, demonstrating substitution ortho to the hydroxyl group. google.com

The hydrogen of the phenolic hydroxyl group can be replaced through O-alkylation to form an ether or through O-acylation to form an ester. O-alkylation can be achieved via reactions like the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base to form a phenoxide, followed by reaction with an alkyl halide. It is noted that O-alkylation of the hydroxy function can be a significant competing reaction during the esterification of the carboxyl group when using alkyl halides. google.com

O-acylation involves reacting the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine. This reaction results in the formation of a phenyl ester.

Transformations Involving the Carbamoyl Moiety

The carbamoyl group of this compound is a key site for chemical modifications, including hydrolysis and N-functionalization.

Hydrolysis Pathways of the Amide Linkage

The amide linkage in this compound can be cleaved through hydrolysis under both acidic and basic conditions. chemguide.co.ukallen.in This reaction is a fundamental transformation of amides, leading to the formation of a carboxylic acid and an amine or ammonia (B1221849). allen.in

Under acidic conditions, the reaction is typically catalyzed by a dilute acid, such as hydrochloric acid, and requires heating. chemguide.co.uklibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.com This is followed by a nucleophilic attack by water, leading to a tetrahedral intermediate that collapses to break the carbon-nitrogen bond. youtube.commasterorganicchemistry.com The final products are 4-hydroxyisophthalic acid and ammonium (B1175870) ions. chemguide.co.uk

In alkaline hydrolysis, the amide is heated with a strong base like sodium hydroxide (B78521). chemguide.co.uklibretexts.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. allen.in This process results in the formation of the corresponding carboxylate salt and ammonia gas. chemguide.co.uklibretexts.org Subsequent acidification is necessary to obtain the carboxylic acid. youtube.com

A general representation of amide hydrolysis is shown below:

N-Functionalization Strategies

The nitrogen atom of the carbamoyl group can be functionalized to introduce various substituents. These reactions expand the structural diversity of derivatives obtainable from this compound. For instance, N-substituted derivatives can be prepared through reactions with appropriate electrophiles. While specific examples for this compound are not extensively documented in the provided results, general principles of amide chemistry suggest possibilities for N-alkylation and N-arylation under suitable conditions.

Reduction and Oxidation Pathways of this compound

The functional groups of this compound can undergo both reduction and oxidation reactions.

The carboxylic acid and amide functionalities are generally resistant to reduction. However, strong reducing agents like diborane (B8814927) can reduce carboxylic acids to primary alcohols. libretexts.org

The aromatic ring is susceptible to oxidation, particularly hydroxylation, in the presence of strong oxidizing agents or under specific enzymatic or photocatalytic conditions. For example, radical oxidation can introduce additional hydroxyl groups onto the benzene (B151609) ring. researchgate.net The presence of both an electron-donating hydroxyl group and an electron-withdrawing carbamoyl group influences the regioselectivity of such reactions.

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for carboxylic acids. masterorganicchemistry.com For aromatic carboxylic acids, this transformation typically requires high temperatures and may be facilitated by catalysts. google.com The stability of the resulting carbanion intermediate is a key factor. While specific studies on the decarboxylation of this compound are not detailed in the search results, the general mechanism for decarboxylation of hydroxybenzoic acids involves the loss of CO2 to form a phenolic compound. wikipedia.org The reaction conditions, such as the presence of acid or base, can influence the reaction rate and pathway. google.com For instance, some decarboxylation reactions proceed through a cyclic transition state. masterorganicchemistry.com

Mechanistic Studies of Reactions Involving this compound

Mechanistic studies provide insight into the electronic effects and transition states of reactions involving this compound. The interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxyl and carbamoyl groups governs the reactivity of the aromatic ring and the functional groups.

For instance, in amide hydrolysis, the initial protonation of the carbonyl oxygen is a critical step that renders the carbonyl carbon more susceptible to nucleophilic attack. masterorganicchemistry.com Computational studies on related hydroxybenzoic acids have explored the reaction pathways and energetics of reactions with radicals, providing a framework for understanding the oxidative transformations of this compound. rsc.org The relative positions of the functional groups influence the stability of intermediates and transition states, thereby directing the outcome of the reaction.

Advanced Characterization and Spectroscopic Analysis of 3 Carbamoyl 4 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-Carbamoyl-4-hydroxybenzoic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the electronic environment of the hydrogen atoms. In a suitable solvent like DMSO-d₆, the spectrum would typically exhibit distinct signals for the aromatic protons, the amide protons, and the carboxylic acid proton. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carboxyl and carbamoyl (B1232498) groups and the electron-donating effect of the hydroxyl group. The two amide protons (-CONH₂) may appear as two distinct signals due to restricted rotation around the C-N bond, or as a single broad peak. The acidic proton of the carboxyl group (-COOH) and the phenolic proton (-OH) would typically appear as broad singlets, and their chemical shifts can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the carboxylic acid and the amide functional groups are expected to resonate at the downfield end of the spectrum (typically in the 160-180 ppm range) due to their significant deshielding. The aromatic carbons will appear in the approximate range of 110-160 ppm. The specific chemical shifts of the aromatic carbons are influenced by the substituents on the ring. For instance, the carbon atom attached to the hydroxyl group will be shielded relative to the others, while those attached to the electron-withdrawing groups will be deshielded.

A detailed analysis of both ¹H and ¹³C NMR data, often supplemented with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the definitive assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. libretexts.org Key characteristic peaks include:

O-H Stretching: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch, which is often superimposed on the C-H stretching bands. youtube.com A sharper O-H stretching band for the phenolic hydroxyl group may also be observed around 3200-3600 cm⁻¹.

N-H Stretching: The amide N-H group will exhibit stretching vibrations typically in the 3100-3500 cm⁻¹ region. libretexts.org Primary amides (–CONH₂) show two bands in this region corresponding to asymmetric and symmetric stretching. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. openstax.org

C=O Stretching: Strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is found in the range of 1630-1695 cm⁻¹. libretexts.org

C-N Stretching and N-H Bending: The amide II band, which arises from a combination of N-H bending and C-N stretching, is typically observed around 1550-1640 cm⁻¹.

C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic hydroxyl group will give rise to bands in the 1210-1320 cm⁻¹ and 1000-1260 cm⁻¹ regions, respectively. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While strong dipoles lead to intense IR bands, changes in polarizability during vibration result in strong Raman signals. For this compound, the symmetric stretching of the aromatic ring would be expected to produce a strong Raman band. The C=O stretching vibrations are also Raman active. The combination of FT-IR and Raman data allows for a more complete vibrational analysis and confident identification of the functional groups. nih.gov

Mass Spectrometry Techniques (LC-MS, GC-MS, MALDI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. chemguide.co.uk For this compound (molecular weight: 181.15 g/mol ), various MS techniques can be employed.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly suitable technique for the analysis of this compound, as it is a relatively polar and non-volatile compound. uoguelph.ca In a typical LC-MS analysis, the compound is first separated by high-performance liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such compounds, which can produce either a protonated molecule [M+H]⁺ with an m/z of 182.15 or a deprotonated molecule [M-H]⁻ with an m/z of 180.15. By analyzing the fragmentation pattern obtained through tandem mass spectrometry (MS/MS), structural information can be obtained. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). libretexts.orgyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS can be challenging due to its low volatility and thermal lability. hpst.cz To make it amenable to GC analysis, derivatization is often required to convert the polar functional groups (carboxyl, hydroxyl, and amide) into more volatile and thermally stable derivatives. For example, silylation or methylation can be employed. Once derivatized, the compound can be separated by GC and analyzed by MS. The resulting mass spectrum will show the molecular ion of the derivative and a characteristic fragmentation pattern that can be used for identification and structural confirmation. researchgate.net

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS): MALDI-MS is another soft ionization technique that can be used for the analysis of this compound, particularly in complex mixtures or when analyzing solid samples. In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. This technique typically produces singly charged molecular ions with minimal fragmentation, making it useful for accurate molecular weight determination.

The table below summarizes the expected molecular ions in different mass spectrometry techniques.

| Technique | Ionization Method | Expected Molecular Ion | m/z |

| LC-MS | Electrospray (Positive) | [M+H]⁺ | 182.15 |

| LC-MS | Electrospray (Negative) | [M-H]⁻ | 180.15 |

| GC-MS | Electron Ionization (with derivatization) | M⁺ (of derivative) | Varies with derivative |

| MALDI-MS | MALDI | [M+H]⁺ or [M+Na]⁺ | 182.15 or 204.13 |

Chromatographic Methods for Purity Assessment and Quantification

High Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound in various samples. nih.gov The development of a robust and reliable HPLC method involves the optimization of several parameters to achieve good separation, sensitivity, and accuracy. longdom.orglongdom.org

A typical reversed-phase HPLC (RP-HPLC) method is suitable for this compound due to its moderate polarity. longdom.org The method development process generally includes:

Column Selection: A C18 column is a common choice, providing good retention and separation for aromatic acids. longdom.orglongdom.org Other stationary phases, such as C8 or phenyl columns, could also be explored depending on the specific separation needs.

Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is typically used. The aqueous phase is often acidified with phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.govlongdom.org Acetonitrile or methanol (B129727) is commonly used as the organic modifier. longdom.org A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the analyte and any impurities. longdom.org

Detection: A UV detector is commonly used for the detection of this compound, as the aromatic ring and carbonyl groups exhibit strong UV absorbance. longdom.org The detection wavelength is typically set at the absorbance maximum of the compound to ensure high sensitivity.

Flow Rate and Temperature: The flow rate and column temperature are optimized to achieve a balance between analysis time, resolution, and backpressure. longdom.orglongdom.org

Once developed, the HPLC method must be validated according to international guidelines (e.g., ICH) to ensure its suitability for its intended purpose. nih.gov Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in a given range. nih.gov

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. longdom.org

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. longdom.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. longdom.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. longdom.org

A validated HPLC method is essential for quality control, stability studies, and the accurate determination of this compound content in various matrices.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound.

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

For this compound, an X-ray crystal structure would reveal:

Molecular Conformation: The relative orientation of the carboxylic acid, hydroxyl, and carbamoyl groups with respect to the benzene ring. This includes the planarity of the molecule and any torsional angles between the substituents and the aromatic ring.

Intramolecular Hydrogen Bonding: The presence of any hydrogen bonds within a single molecule, for example, between the hydroxyl group and the adjacent carbamoyl group.

Intermolecular Interactions: The way in which the molecules pack together in the crystal lattice. This is governed by a network of intermolecular hydrogen bonds involving the carboxylic acid, hydroxyl, and amide functional groups, as well as π-π stacking interactions between the aromatic rings. These interactions are fundamental to the stability and physical properties of the crystal.

For example, a related compound, 3-cinnamoyl-4-hydroxybenzoic acid, has been shown to have a monoclinic crystal system with the space group P21/n. researchgate.net It is likely that this compound would also form an extensive network of hydrogen bonds, potentially leading to the formation of dimers or polymeric chains in the solid state.

The crystallographic data obtained can be presented in a standardized format, such as a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including cell parameters, atomic coordinates, and displacement parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions that occur within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the UV-Vis spectrum is primarily influenced by the presence of the aromatic ring and the carbonyl groups.

The benzene ring and its substituents contain π-electrons that can be excited to higher energy orbitals (π → π* transitions). The presence of the hydroxyl, carboxyl, and carbamoyl groups attached to the benzene ring acts as chromophores and auxochromes, which can shift the absorption maxima (λ_max) and increase the intensity of the absorption bands.

Typically, aromatic compounds like this compound exhibit two main absorption bands in the UV region:

An intense band at shorter wavelengths (around 200-250 nm) corresponding to the primary aromatic absorption (E-band).

A less intense band at longer wavelengths (around 250-300 nm) corresponding to the secondary aromatic absorption (B-band).

The position and intensity of these bands can be affected by the solvent polarity and the pH of the solution. For instance, in a basic solution, the deprotonation of the phenolic hydroxyl and carboxylic acid groups would lead to a shift in the absorption maxima, often to longer wavelengths (a bathochromic or red shift), due to the increased electron-donating ability of the resulting phenoxide and carboxylate ions. This property can be utilized to determine the pKa values of the acidic and phenolic protons.

The UV-Vis spectrum provides a characteristic fingerprint for this compound and can be used for its quantification using the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species. nist.gov

Computational Chemistry and Theoretical Investigations of 3 Carbamoyl 4 Hydroxybenzoic Acid

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Properties

Detailed Density Functional Theory (DFT) studies, a cornerstone of modern computational chemistry for predicting the electronic structure and properties of molecules, appear not to have been published for 3-Carbamoyl-4-hydroxybenzoic acid. Such studies would provide invaluable insights into the molecule's fundamental characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is geometry optimization to find the most stable three-dimensional arrangement of the atoms. This process, combined with a conformational analysis, would identify the various stable conformers of this compound, particularly concerning the rotation of the carboxyl and carbamoyl (B1232498) groups. However, specific optimized coordinates and the relative energies of different conformers for this molecule are not documented in the available literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical and kinetic stability. For this compound, the specific energy values for HOMO, LUMO, and the resulting energy gap have not been reported. This data would be essential for predicting its behavior in chemical reactions.

Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, highlighting electrophilic and nucleophilic sites. This analysis is vital for understanding intermolecular interactions. An MEP analysis for this compound would reveal the regions most likely to engage in hydrogen bonding and other non-covalent interactions, but such a map is not available in the current body of scientific work.

Atomic Charge Distribution (AIM Analysis)

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density and assigning charges to individual atoms within a molecule. This would offer a quantitative measure of the electronic effects of the hydroxyl, carboxyl, and carbamoyl substituents on the benzene (B151609) ring. Regrettably, AIM analysis data for this compound is absent from the literature.

Potential Energy Surface (PES) Scanning for Molecular Stability and Conformational Landscapes

Scanning the potential energy surface (PES) by systematically changing specific bond lengths, angles, or dihedral angles provides a detailed map of a molecule's conformational landscape and the energy barriers between different conformers. A PES scan for this compound, for instance, could elucidate the rotational barriers of the -COOH and -CONH2 groups, offering insight into its flexibility and structural dynamics. Such a study has not been published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., Theoretical NMR, IR)

Computational methods are frequently used to predict spectroscopic data like Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical spectra are invaluable for interpreting and validating experimental results. While experimental data may exist, the corresponding theoretical predictions for this compound, which would confirm the accuracy of the computational model, are not available in the literature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers indispensable tools for elucidating the complex molecular dynamics of chemical reactions. For this compound, these theoretical investigations can map out potential reaction pathways, identify transient intermediate structures, and characterize the high-energy transition states that dictate the kinetics of a reaction. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the established methodologies used for analogous molecules, such as 4-hydroxybenzoic acid, provide a clear framework for how such investigations would be conducted. nih.govresearchgate.netmdpi.comnih.gov

Theoretical Framework for Mechanistic Studies

The primary methods for modeling reaction mechanisms of organic molecules like this compound are rooted in quantum mechanics (QM). Density Functional Theory (DFT) is a particularly powerful and widely used QM method for calculating the electronic structure of molecules and has been effectively applied to analyze the vibrational modes of hydroxybenzoic acid isomers. researchgate.net For reactions occurring in complex environments, such as within an enzyme's active site, a hybrid approach combining quantum mechanics and molecular mechanics (QM/MM) is often employed. nih.gov This allows for a highly accurate QM description of the reacting core, while the surrounding protein or solvent environment is treated with more computationally efficient molecular mechanics force fields.

A central goal of these computational studies is the exploration of the potential energy surface (PES) to find the most energetically favorable path from reactants to products. Modern computational protocols can systematically search the PES to uncover various competing reaction pathways and their corresponding transition states, providing a comprehensive understanding of the reaction landscape. chemrxiv.org

Insights from Analogous Systems: The Hydroxylation of p-Hydroxybenzoate

A pertinent case study is the computational analysis of the enzymatic hydroxylation of p-hydroxybenzoate (a structural analog) by the enzyme p-hydroxybenzoate hydroxylase (PHBH). nih.gov Researchers used a QM/MM method to simulate the reaction pathway, defining a reaction coordinate that involved the cleavage of a peroxide O-O bond and the concurrent formation of a C-O bond on the aromatic ring of the substrate. nih.gov

This study yielded significant findings, including the critical role of the substrate's protonation state; the deprotonated form was shown to have a lower energy barrier for hydroxylation, a result that supports experimental observations. nih.gov The calculations also identified a key mechanistic event: a lengthening of the peroxide bond at an intermediate stage, which increased the electrophilic character of the terminal oxygen atom and thereby facilitated its attack on the aromatic ring. nih.gov

Characterizing Transition States

The transition state represents the pinnacle of the energy barrier between reactants and products. Its geometry and energy determine the rate of a chemical reaction. Sophisticated computational algorithms, sometimes incorporating machine learning and neural networks, are designed to efficiently locate these fleeting structures on the potential energy surface. chemrxiv.org In a hypothetical study of this compound, these methods would be used to calculate the activation energy for transformations such as decarboxylation, hydroxylation, or amidation, thus predicting the reaction's feasibility and speed.

Anticipated Data from Computational Modeling

A computational investigation into a reaction of this compound would generate precise energetic data for each step of the proposed mechanism. The table below provides an illustrative example of the kind of data that would be produced from DFT or QM/MM calculations for a hypothetical transformation.

Disclaimer: The data presented in the following table is illustrative and does not represent actual experimental or calculated values for this compound. It is intended to show the typical output of a computational reaction mechanism study.

Table 1: Illustrative Reaction Energy Profile for a Hypothetical Transformation of this compound

| Reaction Step | Species Involved | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Catalyst) | 0.0 |

| 2 | Reactant-Catalyst Complex | -4.5 |

| 3 | First Transition State (TS1) | +18.2 |

| 4 | Reaction Intermediate | -8.7 |

| 5 | Second Transition State (TS2) | +12.5 |

| 6 | Product Complex | -22.3 |

This type of energetic data allows for the construction of a detailed reaction energy profile, offering a visual and quantitative understanding of the thermodynamic and kinetic factors that control the chemical transformation.

Biosynthesis and Metabolic Pathways of Relevant Aromatic Compounds

Natural Occurrence and Putative Biosynthetic Precursors of Carbamoyl-Hydroxybenzoic Acids

Direct evidence for the natural occurrence of 3-Carbamoyl-4-hydroxybenzoic acid in biological systems is not documented in current scientific literature. However, the biosynthesis of structurally related compounds provides a basis for proposing putative precursors. Hydroxybenzoic acids are widely distributed in plants as secondary metabolites, where they serve various ecological roles. nih.gov For instance, 4-hydroxybenzoic acid is found in carrots, grapes, and oil palms, while 3-hydroxybenzoic acid is present in grapefruit and olives. nih.gov

The biosynthesis of these simple phenolic acids suggests that the core structure of this compound likely originates from a similar metabolic intermediate. A key related natural product is 3-Amino-4-hydroxybenzoic acid , which has been isolated from the bacterium Streptomyces griseus. nih.gov The existence of this amino-substituted analog strongly suggests it as a plausible and direct precursor for carbamoylation. The biosynthetic machinery for 3-Amino-4-hydroxybenzoic acid itself is believed to derive from the shikimate pathway, which provides the foundational aromatic structures.

Table 1: Natural Occurrence of Structurally Relevant Hydroxybenzoic Acids

| Compound | Natural Source(s) | Reference(s) |

|---|---|---|

| 4-Hydroxybenzoic acid | Carrots (Daucus carota), Grapes (Vitis vinifera), Oil Palm (Elaeis guineensis) | nih.gov |

| 3-Hydroxybenzoic acid | Grapefruit (Citrus paradisi), Olive Oil (Olea europaea) | nih.gov |

| 3-Amino-4-hydroxybenzoic acid | Streptomyces griseus | nih.gov |

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Star Anise (Illicium verum) | nih.gov |

Enzymatic Pathways for Hydroxybenzoic Acid Formation

The formation of the hydroxybenzoic acid scaffold is a well-characterized process in microorganisms and plants, primarily involving the shikimate pathway and the metabolism of aromatic amino acids.

The shikimate pathway is a central metabolic route in bacteria, fungi, and plants for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govwikipedia.org This pathway is absent in mammals. wikipedia.org It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through seven enzymatic steps to produce chorismate . nih.gov

Chorismate is the final product of the shikimate pathway and serves as a critical branch-point intermediate for a vast array of aromatic compounds. nih.gov In many bacteria, including Escherichia coli, 4-hydroxybenzoic acid (4-HBA) is synthesized directly from chorismate in a single enzymatic step catalyzed by chorismate pyruvate-lyase (also known as UbiC). nih.govasm.org This enzyme cleaves pyruvate (B1213749) from the side chain of chorismate to yield 4-HBA. sciepublish.comkobe-u.ac.jp The central role of this pathway makes it a primary target for metabolic engineering to enhance the production of hydroxybenzoic acids. sciepublish.comnih.govnih.gov

Table 2: Key Enzymes in the Biosynthesis of 4-Hydroxybenzoic Acid via the Shikimate Pathway

| Enzyme | Abbreviation / Gene | Reaction | Organism Example | Reference(s) |

|---|---|---|---|---|

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHP synthase / aroG, aroF, aroH | Phosphoenolpyruvate + Erythrose 4-phosphate → DAHP | Escherichia coli | nih.gov |

| Shikimate Kinase | aroK, aroL | Shikimate + ATP → Shikimate 3-phosphate + ADP | Escherichia coli | nih.govwikipedia.org |

| Chorismate Synthase | aroC | 5-enolpyruvylshikimate-3-phosphate → Chorismate | Escherichia coli | wikipedia.org |

| Chorismate Pyruvate-Lyase | UbiC | Chorismate → 4-Hydroxybenzoic acid + Pyruvate | Escherichia coli, Providencia rustigianii | nih.govasm.orgnih.gov |

In addition to the direct conversion from chorismate, hydroxybenzoic acids can also be generated from the catabolism of the aromatic amino acid tyrosine . nih.gov Phenylalanine, an essential amino acid, is first converted to tyrosine by phenylalanine hydroxylase. youtube.com Tyrosine can then undergo a series of transformations to yield various phenolic acids.

The metabolic route from tyrosine often involves transamination to form 4-hydroxyphenylpyruvic acid (pHPP), which is a key intermediate. nih.gov Subsequent enzymatic steps, which can include oxidative decarboxylation, can lead to the formation of 4-hydroxyphenylacetic acid and, ultimately, 4-hydroxybenzoic acid. nih.gov In some organisms, this pathway represents a significant source of 4-HBA. For example, in plants, the benzene (B151609) ring of ubiquinone is thought to be derived from 4-HBA, which is synthesized from tyrosine. nih.gov Intestinal microflora can also metabolize tyrosine to produce a range of phenolic acids, including 4-hydroxyphenylpropionic acid and 4-hydroxybenzoic acid. nih.gov

Hypothetical Enzymatic Introduction of Carbamoyl (B1232498) Functionality in Biological Systems

The enzymatic mechanism for placing a carbamoyl group (-CONH₂) onto the C3 position of a 4-hydroxybenzoic acid backbone is not explicitly described in the literature. However, a plausible pathway can be hypothesized based on known biochemical reactions involving carbamoylation.

The universal biological donor for carbamoyl groups is carbamoyl phosphate (B84403) (CP) . nih.govnih.gov CP is a high-energy molecule synthesized from bicarbonate, ATP, and an ammonia (B1221849) or glutamine source by the enzyme carbamoyl phosphate synthetase (CPS). nih.govwikipedia.org

Once formed, the carbamoyl group of CP is transferred to a substrate by a carbamoyltransferase (also known as a transcarbamylase). nih.gov The most well-known examples are ornithine transcarbamylase (OTC), which carbamoylates the amino group of ornithine in the urea (B33335) cycle, and aspartate transcarbamylase (ATCase) in pyrimidine (B1678525) biosynthesis. nih.govebi.ac.uk

Based on these principles, a hypothetical pathway for the formation of this compound can be proposed:

Biosynthesis of a Precursor: The pathway would begin with the formation of 3-Amino-4-hydroxybenzoic acid , a known natural product from Streptomyces. nih.gov Its amino group at the C3 position provides a nucleophilic target for carbamoylation.

Enzymatic Carbamoylation: A putative carbamoyltransferase, which we can term "3-amino-4-hydroxybenzoate carbamoyltransferase," would catalyze the transfer of the carbamoyl group from carbamoyl phosphate to the C3-amino group of the precursor. This reaction is analogous to the one catalyzed by ornithine transcarbamylase. nih.gov

An alternative, though perhaps less likely, hypothesis could involve the direct carbamoylation of the aromatic ring, or the carbamoylation of the C4-hydroxyl group by a CmcH/NodU family carbamoyltransferase, followed by enzymatic rearrangement. nih.gov However, the existence of the 3-amino analog makes it the most logical and direct precursor.

Metabolic Engineering and Synthetic Biology Approaches for Related Compound Production

While the biosynthesis of this compound has not been a direct target, significant research has focused on the microbial production of its precursor, 4-hydroxybenzoic acid (4-HBA), and other related hydroxybenzoates. kobe-u.ac.jp These efforts provide a blueprint for how the target compound could be produced in engineered microorganisms. The primary hosts for this research have been Escherichia coli and Corynebacterium glutamicum. nih.govasm.orgnih.gov

Common metabolic engineering strategies include:

Augmenting the Shikimate Pathway: To increase the flux towards the key precursor chorismate, genes encoding enzymes of the shikimate pathway are often overexpressed. This includes the feedback-resistant versions of DAHP synthase (e.g., aroGfbr) to prevent allosteric inhibition by aromatic amino acids. nih.govnih.gov

Overexpression of Terminal Enzymes: The gene for chorismate pyruvate-lyase (ubiC), which directly converts chorismate to 4-HBA, is a critical target for overexpression to pull flux from the common pathway toward the desired product. nih.govnih.gov

Elimination of Competing Pathways: To maximize the carbon flow to 4-HBA, genes for competing pathways are deleted. This includes knocking out genes responsible for the synthesis of aromatic amino acids or the degradation of the hydroxybenzoic acid product itself. sciepublish.comnih.gov

Using these strategies, researchers have achieved high titers of hydroxybenzoic acids. For example, engineered C. glutamicum strains have produced up to 36.6 g/L of 4-HBA and 19.2 g/L of 3-HBA. sciepublish.comnih.gov These engineered platforms, which are highly efficient at producing the hydroxybenzoic acid core, could be further modified by introducing a hypothetical carbamoyltransferase (as discussed in section 6.3) to enable the production of this compound.

Table 3: Examples of Engineered Microbial Strains for Hydroxybenzoic Acid Production

| Host Organism | Key Engineering Strategies | Product | Titer (g/L) | Reference(s) |

|---|---|---|---|---|

| Corynebacterium glutamicum | Overexpression of shikimate pathway; deletion of by-product pathways; expression of ubiC from P. rustigianii. | 4-Hydroxybenzoic acid | 36.6 | nih.gov |

| Corynebacterium glutamicum | Deletion of HBA degradation genes; promoter optimization for 3-hydroxybenzoate synthase. | 3-Hydroxybenzoic acid | 19.2 | sciepublish.comkobe-u.ac.jp |

| Escherichia coli | Overexpression of ubiC and shikimate gene module. | 4-Hydroxybenzoic acid | 0.72 | nih.gov |

| Escherichia coli | Introduction of pobA, aroY, catA; overexpression of ubiC and other native genes. | Muconic acid (via 4-HBA) | 0.17 | nih.gov |

Environmental Fate and Degradation of Carbamoyl Hydroxybenzoic Acids

Environmental Distribution and Transport Modeling

Specific environmental distribution and transport models for 3-Carbamoyl-4-hydroxybenzoic acid are not available. However, the physicochemical properties of the molecule, namely its aromatic core substituted with polar functional groups (a hydroxyl, a carboxylic acid, and a carbamoyl (B1232498) group), would govern its partitioning in the environment. The presence of the carboxylic acid and hydroxyl groups would likely increase its water solubility, suggesting a potential for distribution in aqueous systems. Conversely, the aromatic ring could lead to some sorption to organic matter in soil and sediment.

Biodegradation Pathways and Microbial Degradation Mechanisms

There is a lack of direct research on the microbial degradation of this compound. However, the biodegradation of other aromatic compounds, including hydroxybenzoic acids and aromatic amides, has been extensively studied, providing a basis for predicting potential degradation pathways. nih.govmdpi.comnih.govresearchgate.net

Microbial degradation of aromatic compounds is a key process in their removal from the environment. nih.gov Bacteria, in particular, have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. nih.govresearchgate.net For this compound, degradation would likely be initiated by one of two primary routes:

Hydrolysis of the Carbamoyl Group: The carbamoyl group (-CONH2) could be hydrolyzed by an amidase enzyme to yield 3-amino-4-hydroxybenzoic acid and ammonia (B1221849). The resulting aminobenzoic acid derivative would then be further degraded. The degradation of aromatic amines often proceeds via pathways involving initial carboxylation or deamination prior to ring cleavage. frontiersin.org

Hydroxylation of the Aromatic Ring: Alternatively, the degradation could commence with the hydroxylation of the aromatic ring, a common initial step in the aerobic degradation of many aromatic compounds. This would be followed by ring cleavage, either through ortho- or meta-cleavage pathways, catalyzed by dioxygenase enzymes. cdnsciencepub.com

Several bacterial genera are known for their ability to degrade aromatic compounds, including Pseudomonas, Burkholderia, Acinetobacter, and Rhodococcus. researchgate.netCurrent time information in Bangalore, IN.cdnsciencepub.com For example, strains of Acinetobacter johnsonii and Klebsiella oxytoca have been shown to degrade 4-hydroxybenzoic acid under anaerobic conditions. cdnsciencepub.com Similarly, Pseudarthrobacter phenanthrenivorans can utilize 4-hydroxybenzoic acid as a sole carbon and energy source, channeling it through the protocatechuate pathway. cdnsciencepub.commdpi.com

Table 1: Examples of Microbial Genera Involved in the Degradation of Related Aromatic Compounds

| Microbial Genus | Degraded Compound(s) | Reference(s) |

| Acinetobacter | 4-Hydroxybenzoic acid | cdnsciencepub.com |

| Klebsiella | 4-Hydroxybenzoic acid | cdnsciencepub.com |

| Pseudarthrobacter | 4-Hydroxybenzoic acid | cdnsciencepub.commdpi.com |

| Burkholderia | Benzoic acid, 3-Hydroxybenzoic acid | Current time information in Bangalore, IN. |

| Delftia | Aniline | frontiersin.org |

| Herbaspirillum | p-Hydroxybenzoic acid | nih.gov |

It is plausible that microorganisms with the enzymatic machinery to degrade other hydroxybenzoic acids and aromatic amides could also transform this compound.

Photodegradation Processes in Aqueous and Atmospheric Environments

The photodegradation of this compound in aqueous and atmospheric environments has not been specifically studied. However, research on the photolysis of other aromatic amides provides insights into potential photochemical transformation pathways. cdnsciencepub.comresearchgate.net Aromatic amides are known to undergo photodegradation upon absorption of UV radiation. researchgate.net

One potential photodegradation mechanism is the photo-Fries rearrangement , where the amide bond is cleaved, leading to the formation of aminobenzophenone-type products. cdnsciencepub.com Another possibility is the cleavage of the N-C(=O) bond, which is a common pathway for aryl amides when irradiated with light at wavelengths below 290 nm. researchgate.net

The presence of a hydroxyl group on the aromatic ring could also influence the photodegradation process. For instance, the photodegradation of 3,4-dihydroxybenzoic acid is known to be affected by the presence of metal ions and dissolved oxygen in aqueous solutions. researchgate.net The photocatalytic degradation of aromatic pollutants can lead to the formation of hydroxylated intermediates. nih.gov

The atmospheric fate of this compound is likely to be influenced by its low volatility. However, if it becomes airborne as an aerosol, it could be subject to photodegradation. The detection of gaseous amines and amides in the atmosphere has been achieved using advanced mass spectrometry techniques, indicating their presence and potential for atmospheric reactions. copernicus.org

Environmental Stability in Diverse Matrices (e.g., Water, Soil)

The environmental stability of this compound in matrices such as water and soil will be determined by the rates of biodegradation and photodegradation. Given its likely water solubility, it may persist in aqueous environments where microbial populations capable of its degradation are low or where sunlight penetration is limited.

In soil, its stability will be influenced by factors such as soil type, pH, organic matter content, and the presence of a competent microbial community. The polar nature of the molecule suggests it may be mobile in some soil types, but could also be adsorbed to soil organic matter, which would affect its bioavailability for microbial degradation. Studies on 4-hydroxybenzoic acid have shown that it can be persistent in some environments but is also readily biodegradable under favorable conditions. mdpi.com The addition of the carbamoyl group may alter its persistence profile.

Aromatic amides have been detected in various environmental samples, and their stability can be influenced by hydrolysis. For example, certain aromatic amides have been shown to undergo time-dependent hydrolysis to form primary aromatic amines under simulated gastrointestinal conditions, a process that could also occur in certain environmental settings. researchgate.netnih.gov

Analytical Methodologies for Environmental Monitoring of Carbamoyl-Hydroxybenzoic Acids

Specific analytical methods for the routine environmental monitoring of this compound are not established. However, based on the analytical techniques used for other aromatic acids and amides, suitable methods can be proposed.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful technique for the detection and quantification of polar aromatic compounds in complex environmental matrices. researchgate.netnih.gov This approach offers high sensitivity and selectivity.

For sample preparation, solid-phase extraction (SPE) could be employed to concentrate the analyte from water samples and remove interfering matrix components. Different SPE sorbents, such as XAD resins, have been used for the extraction of aromatic amines from environmental samples. acs.org

The development of a specific analytical method for this compound would involve optimizing the chromatographic separation conditions (e.g., mobile phase composition, column type) and the mass spectrometric detection parameters (e.g., selection of precursor and product ions for selected reaction monitoring).

Table 2: Potential Analytical Techniques for the Environmental Monitoring of this compound

| Analytical Technique | Sample Matrix | Potential Advantages |

| HPLC-MS/MS | Water, Soil Extracts | High sensitivity and selectivity, suitable for complex matrices. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatized samples from water or soil | High resolution, but may require derivatization to improve volatility. |

| High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry (HR-ToF-CIMS) | Air | High sensitivity for detecting gaseous amides. copernicus.org |

Advanced Applications and Industrial Relevance of 3 Carbamoyl 4 Hydroxybenzoic Acid Derivatives

Utility as a Precursor in Fine Chemical Synthesis

3-Carbamoyl-4-hydroxybenzoic acid serves as a versatile precursor in the synthesis of a variety of fine chemicals, leveraging its distinct functional groups—a carboxylic acid, a phenolic hydroxyl group, and a primary carboxamide. Each of these sites can be selectively targeted for chemical modification, leading to a diverse array of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.

The reactivity of its related compound, 4-hydroxybenzoic acid (4-HBA), as a precursor provides a strong indication of its synthetic potential. 4-HBA is a well-established building block for parabens (esters of 4-hydroxybenzoic acid), which are widely used as preservatives in the cosmetic and pharmaceutical industries. nih.govijrdt.org It is also a key starting material for the synthesis of liquid crystalline polymers and a precursor in the biosynthesis of coenzyme Q10. nih.govnih.gov

Similarly, the functional groups of this compound can be exploited for various transformations:

The Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides. Esterification, for instance, can modulate the compound's solubility and pharmacokinetic properties, a common strategy in drug design.

The Phenolic Hydroxyl Group: The hydroxyl group can undergo etherification or esterification to yield another class of derivatives. Its presence also activates the aromatic ring, facilitating electrophilic substitution reactions.

The Carboxamide Group: The amide functionality can be hydrolyzed to the corresponding amine, dehydrated to a nitrile, or undergo various condensation reactions. The presence of the amide is particularly significant as it can form stable hydrogen bonds, a feature exploited in the design of supramolecular structures and functional materials. jocpr.com

The synthesis of more complex molecules can also be envisioned. For example, derivatives of 4-hydroxybenzoic acid hydrazide are used to prepare Schiff bases and 1,3,4-oxadiazole (B1194373) derivatives, which are known for their diverse biological activities. chemmethod.com A similar synthetic route starting from this compound could yield novel heterocyclic compounds with unique properties.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Carboxylic Acid | Esterification | Esters |

| Amidation | Amides | |

| Reduction | Alcohols | |

| Phenolic Hydroxyl | Etherification | Ethers |

| Esterification | Esters | |

| Carboxamide | Hydrolysis | Amines |

| Dehydration | Nitriles |

Applications in Polymer Science and Materials Engineering (drawing parallels from related compounds in liquid crystal polymers)

While direct applications of this compound in polymer science are not extensively documented, strong parallels can be drawn from its structural analog, 4-hydroxybenzoic acid (4-HBA), a key monomer in the production of high-performance liquid crystalline polymers (LCPs). nih.gov

LCPs are a class of aromatic polyesters known for their exceptional properties, including high thermal stability, excellent mechanical strength, chemical resistance, and inherent flame retardancy. These properties arise from the rigid-rod-like structure of the polymer chains, which can self-organize into highly ordered domains in the molten state.

The incorporation of 4-HBA into the polymer backbone contributes to this rigidity. In a typical synthesis, 4-HBA is copolymerized with other monomers, such as 6-hydroxy-2-naphthoic acid, to create a random copolyester. The resulting polymer exhibits a nematic liquid crystal phase, which allows it to be processed with a high degree of molecular orientation, leading to anisotropic properties in the final product.

The introduction of a carbamoyl (B1232498) group, as in this compound, would be expected to significantly influence the properties of the resulting polymer. The carbamoyl group is a strong hydrogen bond donor and acceptor. This could lead to:

Increased Interchain Interactions: Hydrogen bonding between polymer chains would likely increase the polymer's melting point, glass transition temperature, and mechanical strength.

Modified Solubility: The introduction of a more polar group could alter the polymer's solubility in organic solvents.

Enhanced Liquid Crystalline Behavior: The strong, directional nature of hydrogen bonds could potentially enhance the stability and ordering of the liquid crystalline phase.

The presence of the carbamoyl group provides a reactive handle for further polymer modification, such as grafting or cross-linking, which could be used to tailor the material's properties for specific applications.

Table 2: Comparison of Monomers for Liquid Crystalline Polymers

| Monomer | Key Structural Feature | Potential Impact on Polymer Properties |

|---|---|---|

| 4-Hydroxybenzoic Acid | Linear, rigid structure | High thermal stability, mechanical strength |

| This compound | Additional carbamoyl group | Increased hydrogen bonding, potentially higher melting point and modified solubility |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological or physical properties. icm.edu.pl For this compound derivatives, SAR studies would focus on how modifications to the three key functional groups—the carboxylic acid, the hydroxyl group, and the carbamoyl group—as well as the substitution pattern on the aromatic ring, affect their activity.

Drawing from general principles of SAR for benzoic acid derivatives, the following can be inferred:

The Carboxylic Acid Group: This group is often crucial for binding to biological targets, such as enzyme active sites, through ionic interactions or hydrogen bonding. Conversion to an ester or amide can alter the compound's polarity, membrane permeability, and metabolic stability.

The Hydroxyl Group: The phenolic hydroxyl group can also participate in hydrogen bonding and may be a site for metabolism. Its position relative to the carboxylic acid is critical. For example, in salicylic (B10762653) acid (2-hydroxybenzoic acid), the adjacent hydroxyl group allows for intramolecular hydrogen bonding, which influences its acidity and biological properties.

The Carbamoyl Group: The introduction of the carbamoyl group at the 3-position adds a key hydrogen bonding moiety and increases the molecule's polarity. SAR studies would explore the effect of substituting the hydrogens on the amide nitrogen with various alkyl or aryl groups. This could impact the compound's steric profile, lipophilicity, and hydrogen bonding capacity.